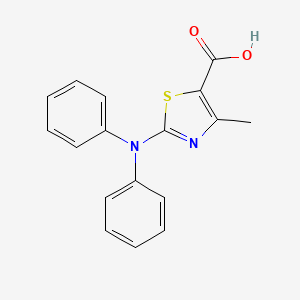

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a diphenylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring. This unique arrangement of functional groups imparts significant chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with a thioamide and a carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiazoles, amino-thiazoles.

Applications De Recherche Scientifique

Chemistry

- Building Blocks : The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for the modification and creation of new derivatives that can exhibit diverse chemical behaviors.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial, antifungal, and antiviral properties. Studies have shown its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .

- Mechanism of Action : The compound interacts with specific molecular targets, influencing pathways related to inflammation and oxidative stress. This interaction is crucial for its biological effects .

Medicine

- Therapeutic Potential : Investigations have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent. For instance, derivatives of this compound have been studied for their ability to inhibit xanthine oxidase, which is relevant in managing gout and related conditions .

- Case Study : A series of derivatives were synthesized as structural analogues of febuxostat (a drug used to treat gout). These derivatives demonstrated varying degrees of xanthine oxidase inhibitory activities, indicating their potential as new therapeutic agents .

Industry

- Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its vibrant color properties. It also acts as a precursor for various pharmaceuticals, enhancing its industrial relevance.

Mécanisme D'action

The mechanism of action of 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.

Diphenylamine Derivatives: Compounds like N-phenyl-1,4-phenylenediamine.

Uniqueness: 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid stands out due to its unique combination of functional groups, which imparts a distinct set of chemical and biological properties

Activité Biologique

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a diphenylamino group and a carboxylic acid functionality, contributing to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Chemical Formula : C₁₇H₁₄N₂O₂S

- Molecular Weight : 306.37 g/mol

- Melting Point : 209–211 °C

- CAS Number : 337956-01-1

Antioxidant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.

Anticancer Activity

The compound has shown promising results in various cancer cell lines, indicating potential as an anticancer agent. Studies have reported IC50 values that suggest effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 5.85 | |

| A549 (Lung cancer) | 21.3 | |

| HCT116 (Colon cancer) | 6.48 |

Xanthine Oxidase Inhibition

The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. Inhibitors of this enzyme are beneficial in treating conditions like gout.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to inhibited proliferation.

- Enzyme Inhibition : Its role as a xanthine oxidase inhibitor suggests it can modulate metabolic pathways associated with oxidative stress.

Study on Anticancer Properties

A study published in MDPI evaluated various thiazole derivatives against multiple cancer cell lines and found that compounds similar to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study on Antioxidant Effects

Research highlighted the antioxidant capabilities of thiazole derivatives in vitro. The compound demonstrated effective free radical scavenging activity and reduced oxidative stress markers in cellular models .

Propriétés

IUPAC Name |

4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-12-15(16(20)21)22-17(18-12)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGLEMNSLODAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.